molecular formula C57H68N4O15 B607220 FKBP12 PROTAC dTAG-13 CAS No. 2064175-41-1

FKBP12 PROTAC dTAG-13

Cat. No. B607220
CAS RN: 2064175-41-1
M. Wt: 1049.18
InChI Key: BJFBRLAWLPZOMJ-VOSOTEEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FKBP12 PROTAC dTAG-13 (dTAG-13) is a PROTAC-based heterobifunctional degrader . It is a selective degrader of FKBP12F36V with expression of FKBP12F36V in-frame with a protein of interest . FKBP12 PROTAC dTAG-13 effectively engages FKBP12F36V and CRBN, thereby selectively degrading FKBP12F36V .


Synthesis Analysis

The synthesis of FKBP12 PROTAC dTAG-13 involves the creation of a chemical biology system that leverages the potency of cell-permeable heterobifunctional degraders . The dTAG system pairs a novel degrader of FKBP12 F36V with expression of FKBP12 F36V in-frame with a protein of interest .


Molecular Structure Analysis

The molecular formula of FKBP12 PROTAC dTAG-13 is C57H68N4O15 . The InChIKey is BJFBRLAWLPZOMJ-QHVFGHLPSA-N . The molecular weight is 1049.2 g/mol .


Chemical Reactions Analysis

FKBP12 PROTAC dTAG-13 treatment leads to rapid and selective CRBN-mediated degradation of FKBP12 F36V in cells . It causes rapid degradation of nuclear and cytoplasmic FKBP12F36V fusion chimeras .


Physical And Chemical Properties Analysis

The physical and chemical properties of FKBP12 PROTAC dTAG-13 are characterized by its molecular formula C57H68N4O15 and its molecular weight 1049.2 g/mol .

Scientific Research Applications

Safety And Hazards

FKBP12 PROTAC dTAG-13 is for research use only, not for human or veterinary use .

Future Directions

Targeted protein degradation (TPD) is an innovative pharmacological modality to directly alter protein abundance with promising clinical potential in cancer, even for undruggable proteins . The potential of these approaches to overcome major issues connected to targeted therapies in sarcomas, including drug resistance, target specificity, and undruggable targets, is being explored .

properties

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFBRLAWLPZOMJ-QHVFGHLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1049.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

FKBP12 PROTAC dTAG-13

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dTAG-13 interact with its target and what are the downstream effects?

A1: dTAG-13 works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of dTAG-13 binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].

Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?

A2: The dTAG system offers several advantages over traditional genetic methods:

  • Reversibility: Unlike genetic knockouts, the effects of dTAG-13 are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
  • Rapid Kinetics: dTAG-13 induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
  • Titratability: The dosage of dTAG-13 can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.

Q3: Has the dTAG system been used to study any specific proteins in vivo?

A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using dTAG-13 for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.

Q4: Are there any potential limitations or challenges associated with using dTAG-13 in vivo?

A4: One challenge encountered in the study utilizing dTAG-13 in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].

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